molecular formula C19H20ClN5O2S B2354745 N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223933-57-0

N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B2354745
CAS No.: 1223933-57-0
M. Wt: 417.91
InChI Key: BFZBYLJPJZWIHX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Development of ACAT Inhibitors : Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, showcasing the use of similar compounds in developing treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Synthesis of Novel Pyrazole and Thiazole Derivatives : Khalil et al. (2017) engaged in synthesizing novel arylidene derivatives from compounds bearing a piperidine unit, demonstrating the chemical versatility and potential for creating new chemical entities (Khalil et al., 2017).

  • Anticancer and Anti-inflammatory Activities : Ghule et al. (2013) synthesized derivatives to evaluate for anticancer and anti-inflammatory activity, highlighting the pharmaceutical application of such compounds (Ghule et al., 2013).

  • Analgesic and Anti-inflammatory Agents : Abu‐Hashem et al. (2020) synthesized derivatives from visnaginone and khellinone, exploring their potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : Stec et al. (2011) investigated various 6,5-heterocycles to improve metabolic stability in the development of PI3Kα and mTOR inhibitors, illustrating the compound's relevance in cancer therapy (Stec et al., 2011).

  • Anti-Lung Cancer Activity : Hammam et al. (2005) evaluated compounds for anticancer activity against human cancer cell lines, including lung cancer, showcasing the therapeutic potential of similar compounds (Hammam et al., 2005).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c20-14-6-4-13(5-7-14)10-21-15(26)11-25-12-22-17-16(18(25)27)28-19(23-17)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBYLJPJZWIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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